REACTION_CXSMILES
|
C1(C[N:8]2[CH2:26][CH2:25][C:11]3([CH2:16][CH2:15][N:14]([CH2:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:13][CH2:12]3)[CH2:10][CH2:9]2)C=CC=CC=1.C(O)(=O)C>C(O)C>[CH2:16]1[C:11]2([CH2:25][CH2:26][NH:8][CH2:9][CH2:10]2)[CH2:12][CH2:13][N:14]([CH2:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:15]1
|
Name
|
compound
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CN1CCC2(CCN(CC2)CC(=O)OC(C)(C)C)CC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
Pd(II) hydroxide
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Type
|
CUSTOM
|
Details
|
the residue was stirred with saturated aqueous sodium bicarbonate solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
The mixture was filled into an autoclave and hydrogenated at 50 atm and 50° C. for 18 h
|
Duration
|
18 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
It was extracted five times with 100 ml tert.-butylmethylether
|
Type
|
EXTRACTION
|
Details
|
followed by three extractions with 100 ml dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
The extracts were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The first extract
|
Type
|
ADDITION
|
Details
|
a mixture of compounds
|
Name
|
|
Type
|
|
Smiles
|
C1CN(CCC12CCNCC2)CC(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |